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molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No. B017137
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414108

Procedure details

After dropwise adding 17.55 g (25 ml, 0.24 mol) of diethylamine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NCC)C.C(O)=O.CC1(C)[O:17][C:15](=[O:16])[CH2:14][C:12](=O)O1.C(=O)[C:20]1[CH:29]=[CH:28][C:25]([O:26][CH3:27])=[C:22]([O:23][CH3:24])[CH:21]=1>>[CH3:24][O:23][C:22]1[CH:21]=[C:20]([CH2:12][CH2:14][C:15]([OH:17])=[O:16])[CH:29]=[CH:28][C:25]=1[O:26][CH3:27]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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